molecular formula C7H13FN2O2 B13284992 1-Fluoro-3-[3-(hydroxyimino)pyrrolidin-1-yl]propan-2-ol

1-Fluoro-3-[3-(hydroxyimino)pyrrolidin-1-yl]propan-2-ol

Cat. No.: B13284992
M. Wt: 176.19 g/mol
InChI Key: VMLUGZWWCGNYCU-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-3-[3-(hydroxyimino)pyrrolidin-1-yl]propan-2-ol is a complex organic compound featuring a pyrrolidine ring, a fluorine atom, and a hydroxyimino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-Fluoro-3-[3-(hydroxyimino)pyrrolidin-1-yl]propan-2-ol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .

Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. These methods are designed to meet the demands of pharmaceutical manufacturing, where consistency and scalability are crucial .

Chemical Reactions Analysis

1-Fluoro-3-[3-(hydroxyimino)pyrrolidin-1-yl]propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts to drive the reactions efficiently. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Fluoro-3-[3-(hydroxyimino)pyrrolidin-1-yl]propan-2-ol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: Its potential therapeutic properties make it a candidate for drug development, particularly in targeting specific diseases or conditions.

    Industry: The compound’s unique chemical properties are utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-[3-(hydroxyimino)pyrrolidin-1-yl]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the fluorine atom may enhance binding affinity through electronic effects. These interactions can modulate the activity of the target, leading to desired biological effects .

Comparison with Similar Compounds

1-Fluoro-3-[3-(hydroxyimino)pyrrolidin-1-yl]propan-2-ol can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C7H13FN2O2

Molecular Weight

176.19 g/mol

IUPAC Name

1-fluoro-3-[(3E)-3-hydroxyiminopyrrolidin-1-yl]propan-2-ol

InChI

InChI=1S/C7H13FN2O2/c8-3-7(11)5-10-2-1-6(4-10)9-12/h7,11-12H,1-5H2/b9-6+

InChI Key

VMLUGZWWCGNYCU-RMKNXTFCSA-N

Isomeric SMILES

C\1CN(C/C1=N/O)CC(CF)O

Canonical SMILES

C1CN(CC1=NO)CC(CF)O

Origin of Product

United States

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